![molecular formula C19H22N2O2S B2552691 2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 888411-49-2](/img/structure/B2552691.png)
2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various biologically active compounds. The structure of this compound suggests potential pharmacological activities, as indicated by the presence of a thiophene ring, which is a common feature in many drugs.
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported using the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur . An unexpected dehydrogenation step in benzonitrile under an air atmosphere has been described to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, an efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a tetrahydrobenzo[b]thiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of the amido group and the carboxamide moiety suggests potential for hydrogen bonding and interactions with biological targets .
Chemical Reactions Analysis
The tetrahydrobenzo[b]thiophene core can undergo various chemical reactions. For instance, it can be aromatized to form benzo[b]thiophene derivatives . The amino group in the tetrahydrobenzo[b]thiophene can react with different organic reagents to yield novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities . Moreover, the carboxamide group can be modified to produce derivatives with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of both hydrophobic (methyl and dimethylbenzamido groups) and polar (carboxamide) functionalities. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects. The presence of the amide bond suggests the compound could engage in hydrogen bonding, which could influence its solubility in water and its interaction with biological molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including condensation reactions and the Gewald synthesis. These processes involve the condensation of cyano acetamide with dithiane-diol or the reaction with primary amines to produce a series of substituted carboxylic acids and carboxamides. These synthesis techniques highlight the compound's versatility in creating a broad range of derivatives with potential biological activities (Datta & De, 1989).
Characterization : Advanced characterization techniques such as IR, 1H NMR, MS spectral data, and elemental analysis have confirmed the structures of these synthesized compounds. X-ray diffraction methods have also been employed to elucidate the crystal structures of specific derivatives, providing insights into their molecular conformations (Vasu et al., 2004).
Biological Activities
Antimicrobial Evaluation : Some derivatives have been evaluated for antimicrobial activities against various bacteria strains. The synthesis of specific thiophene carboxamide derivatives has led to compounds with promising antimicrobial properties, suggesting their potential utility in developing new antimicrobial agents (Wardakhan et al., 2005).
Cytotoxic Activity : Certain carboxamide derivatives of the compound have shown potent cytotoxicity against cancer cell lines, such as murine leukemia and lung carcinoma, with IC50 values indicating high efficacy. This suggests the compound's derivatives could be explored further for their anticancer properties (Deady et al., 2005).
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. Some thiophene derivatives have been found to exhibit STING-agonistic activity, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,5-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-10-4-6-12(3)14(8-10)18(23)21-19-16(17(20)22)13-7-5-11(2)9-15(13)24-19/h4,6,8,11H,5,7,9H2,1-3H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMWCBLZYJCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

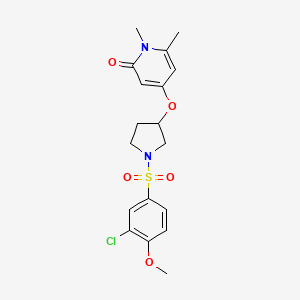
![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)
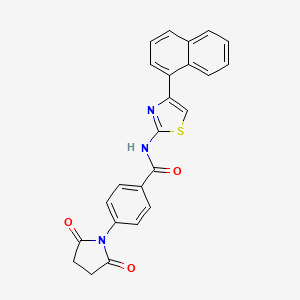
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)
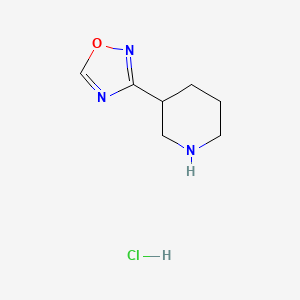



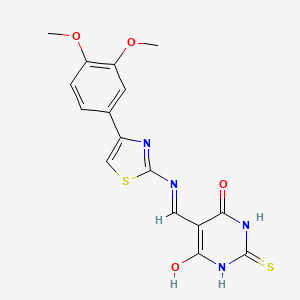
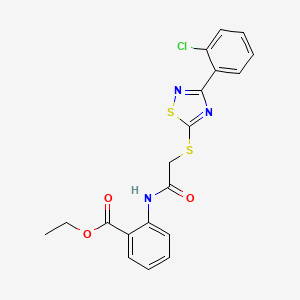

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)